molecular formula C15H15NO4S B1677543 Methyl 3-(4-methylbenzenesulfonamido)benzoate CAS No. 173436-66-3

Methyl 3-(4-methylbenzenesulfonamido)benzoate

Cat. No. B1677543
CAS RN: 173436-66-3
M. Wt: 305.4 g/mol
InChI Key: CVKBYFCJQSPBOI-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylbenzenesulfonamido)benzoate, also known as MSAB, is a compound with the molecular formula C15H15NO4S . It has a molecular weight of 305.4 g/mol .


Molecular Structure Analysis

The compound’s structure includes a benzene ring and a sulfonylamino group . The InChI string representation of the molecule is InChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(18,19)16-13-5-3-4-12(10-13)15(17)20-2/h3-10,16H,1-2H3 .


Chemical Reactions Analysis

Methyl 3-(4-methylbenzenesulfonamido)benzoate is known to target β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.4 g/mol . It has a computed XLogP3 value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

Cancer Research

MSAB has been identified as a cell-permeable compound that targets β-catenin, a protein involved in the regulation of cell-cell adhesion and gene transcription. By directly interacting with β-catenin, MSAB induces its ubiquitination and proteasomal degradation, which can be effective in cancer research, particularly in studies focusing on the Wnt signaling pathway which is often dysregulated in cancers .

Insect Repellency

Research has suggested that methyl benzoate and its analogs, which likely include MSAB, show repellency against bed bugs and possibly other insect species. This application could be significant in developing safer, more effective pest control methods .

Analytical Chemistry

Given its structural properties, MSAB may be used as a standard or reagent in chromatography and mass spectrometry for the identification and quantification of complex mixtures .

Mechanism of Action

Target of Action

The primary target of Methyl 3-(4-methylbenzenesulfonamido)benzoate, also known as MSAB, is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is particularly significant in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation . In other words, MSAB promotes the breakdown of β-catenin, particularly downregulating Wnt/β-catenin’s target genes .

Biochemical Pathways

The primary biochemical pathway affected by MSAB is the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, MSAB inhibits this pathway, which can lead to a decrease in cell proliferation and an increase in cell differentiation . This is particularly significant in the context of cancer, where uncontrolled cell proliferation is a key characteristic.

Pharmacokinetics

It is known that msab is soluble in chloroform and dmso , which suggests that it may be well-absorbed in the body

Result of Action

The molecular and cellular effects of MSAB’s action primarily involve the inhibition of the Wnt/β-catenin signaling pathway . This results in a decrease in cell proliferation and an increase in cell differentiation . MSAB has been shown to selectively inhibit Wnt signaling-dependent proliferation of cancer cells, while exhibiting little efficacy in Wnt-independent cultures . This makes MSAB a potential therapeutic agent for cancers that are dependent on the Wnt signaling pathway.

Action Environment

It is known that msab should be stored at 2-8°c , suggesting that temperature could potentially influence its stability

properties

IUPAC Name

methyl 3-[(4-methylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(18,19)16-13-5-3-4-12(10-13)15(17)20-2/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKBYFCJQSPBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-methylbenzenesulfonamido)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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